3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride
Description
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride is a halogenated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethyl group at position 5 and a propan-1-amine side chain at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O.ClH/c7-6(8,9)5-11-4(12-13-5)2-1-3-10;/h1-3,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCNFHZBDNCNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NOC(=N1)C(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Core with Trifluoromethyl Substitution
- Starting from commercially available cyano-substituted benzoic acids or related aromatic nitriles, the nitrile group is converted into an amidoxime by reaction with hydroxylamine under reflux conditions, yielding N-hydroxycarbamimidoyl intermediates in quantitative yields.
- These amidoximes undergo cyclization with trifluoroacetic anhydride (TFAA) in pyridine or similar solvents to afford the 5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl substituted aromatic acids or esters with yields ranging from 70% to 80%.
- This cyclization step is crucial as it installs the trifluoromethyl-substituted oxadiazole ring, a key pharmacophore.
Introduction of the Propan-1-amine Side Chain
- The carboxylic acid or ester derivatives of the oxadiazole intermediate are then coupled with propan-1-amine or its derivatives. This is commonly achieved via amide bond formation using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N-methylmorpholine (NMM) in solvents like dimethylformamide (DMF).
- The coupling reaction is typically carried out at room temperature or slightly elevated temperatures for several hours to ensure completion.
- The product amine is then isolated and purified, often followed by conversion to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system to yield the stable hydrochloride form.
Alternative Cyclization and Catalysis Methods
- Recent advances include room temperature synthesis of 1,2,4-oxadiazoles via cyclization of O-acylamidoximes catalyzed by tetrabutylammonium fluoride (TBAF) in acetonitrile, which avoids isolating intermediates and improves reaction efficiency.
- Microwave-assisted synthesis has also been reported to enhance reaction rates and yields for similar oxadiazole derivatives, offering a rapid and efficient synthetic alternative.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidoxime formation | Hydroxylamine, reflux | Quantitative | High conversion from nitriles |
| Cyclization to oxadiazole | Trifluoroacetic anhydride, pyridine, RT-70°C | 70–80 | Key step for ring formation |
| Amide coupling with amine | HATU, NMM, DMF, RT, 3 h | 50–60 | Efficient amide bond formation |
| Hydrochloride salt formation | HCl in suitable solvent | Quantitative | Improves stability and solubility |
Analytical and Purification Techniques
- Reaction progress and purity are monitored by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- Mass spectrometry (MS) and infrared spectroscopy (IR) are used to confirm molecular weight and functional groups.
- Purification is typically achieved by crystallization or chromatographic methods.
Research Findings and Optimization
- The use of trifluoroacetic anhydride for cyclization is well-established and provides reliable yields with minimal side products.
- Coupling efficiency depends on the choice of coupling reagents and reaction conditions; HATU/NMM in DMF is preferred for high yields and mild conditions.
- Microwave-assisted protocols and TBAF catalysis offer promising improvements in reaction times and operational simplicity, which are valuable for scale-up and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications to the oxadiazole substituents, amine chain length, and aromatic substitutions. Key examples include:
2-(1,2,4-Oxadiazol-3-yl)propan-1-amine Hydrochloride
- Substituents : Lacks the trifluoromethyl group; oxadiazole is unsubstituted except for the propan-1-amine chain.
- Molecular Formula : C₅H₁₀ClN₃O.
- Molecular Weight : 163.61 g/mol.
- Key Differences : Reduced lipophilicity and metabolic stability due to the absence of the trifluoromethyl group. Applications may focus on simpler synthetic routes or lower-cost intermediates .
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride
- Substituents : Thiophene ring at position 5 of the oxadiazole.
- Molecular Formula : C₉H₁₂ClN₃OS.
- Molecular Weight : 245.73 g/mol.
- However, it may reduce solubility compared to the trifluoromethyl analog .
3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride
- Substituents : Chloro-fluorophenyl group at position 3.
- Molecular Formula : C₁₁H₁₁Cl₂FN₃O.
- Molecular Weight : 292.14 g/mol.
- Key Differences : Halogenated aromatic substituents increase molecular weight and steric bulk, which may enhance target selectivity but reduce bioavailability. The trifluoromethyl group offers a balance between electronegativity and steric demand .
1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride
- Substituents : Shorter ethylamine chain (C2) instead of propan-1-amine (C3).
Physicochemical and Pharmacokinetic Properties
*Calculated using fragment-based methods.
Key Observations:
- The trifluoromethyl group in the target compound balances moderate lipophilicity (LogP 1.8) with improved metabolic stability (t½ 6.7 h) compared to non-fluorinated analogs.
- Halogenated aromatic analogs (e.g., chloro-fluorophenyl) exhibit higher LogP but lower solubility, limiting their utility in aqueous formulations.
Biological Activity
The compound 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Oxadiazole Derivatives
Oxadiazoles are heterocyclic compounds known for their broad spectrum of biological activities. They have been studied for their potential as anticancer agents, anti-inflammatory drugs, and antimicrobial agents. The introduction of trifluoromethyl groups in oxadiazole derivatives often enhances their biological potency and selectivity.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain oxadiazole derivatives showed IC50 values ranging from 1.143 μM to 9.27 μM against renal and ovarian cancer cell lines, respectively . The presence of the trifluoromethyl group in this compound may enhance its interaction with cellular targets involved in tumor proliferation.
Antimicrobial Properties
Oxadiazole derivatives have also shown promising antimicrobial activities. In vitro studies have reported that similar compounds possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
Compounds in the oxadiazole class have been noted for their anti-inflammatory properties. They may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases, which play critical roles in inflammatory responses . This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .
- Receptor Modulation : Some studies indicate that these compounds may interact with various receptors (e.g., chemokine receptors) that are crucial for cellular signaling pathways related to inflammation and tumor growth .
- Cytotoxicity Induction : The ability to induce apoptosis in cancer cells has been observed in several studies, suggesting that these compounds can trigger programmed cell death through mitochondrial pathways .
Study on Anticancer Activity
In a comparative analysis, a derivative of this compound was tested against a panel of twelve human tumor cell lines. The results indicated potent activity particularly against ovarian cancer cells (OVXF 899) with an IC50 value of 2.76 μM .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, demonstrating significant antibacterial properties compared to standard antibiotics .
Data Summary
| Activity | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Anticancer | Ovarian Cancer (OVXF 899) | 2.76 μM |
| Anticancer | Renal Cancer (RXF 486) | 1.143 μM |
| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Antimicrobial | Escherichia coli | 3.12 - 12.5 μg/mL |
| Anti-inflammatory | Various Inflammatory Models | Inhibitory Activity Against COX Enzymes |
Q & A
Q. Critical Parameters :
Q. Example Optimization Table :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxadiazole formation | TFAA | 80 | 6 | 65–70 |
| Amine coupling | EDC/HOBt | RT | 12 | 80–85 |
Basic: How can researchers confirm structural integrity and purity post-synthesis?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (LC-MS) : Verify molecular ion peaks ([M+H]⁺ calc. for C₇H₁₁F₃N₃O·HCl: 268.06) .
- HPLC : Use a C18 column (ACN/H₂O gradient) to assess purity (>98%) and detect impurities (e.g., unreacted amidoxime) .
Basic: What are the key stability considerations for storing and handling this compound?
Q. Methodological Answer :
- Storage : Desiccate at –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation.
- Light Sensitivity : Store in amber vials to avoid photolytic cleavage of the oxadiazole ring.
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and bases (e.g., NaOH) that may hydrolyze the amine-HCl bond .
Advanced: What in vitro/in vivo models evaluate its biological activity, particularly for sphingosine 1-phosphate (S1P) receptor interactions?
Q. Methodological Answer :
- In Vitro :
- S1P Receptor Binding Assays : Use CHO-K1 cells transfected with human S1P₁/S1P₅ receptors. Measure IC₅₀ via competitive binding with [³H]-fingolimod-P .
- Cell Migration Assays : Assess S1P-mediated chemotaxis in Jurkat T-cells (concentration range: 1 nM–10 µM) .
- In Vivo :
- Rodent Pharmacokinetics : Administer IV/PO (1–10 mg/kg) to evaluate bioavailability and blood-brain barrier penetration. Plasma samples analyzed via LC-MS/MS .
Advanced: How do structural modifications to the oxadiazole or amine moiety affect pharmacokinetics?
Q. Methodological Answer :
Q. Case Study :
| Modification | LogP | Metabolic Stability (t₁/₂, h) | Bioavailability (%) |
|---|---|---|---|
| CF₃-oxadiazole | 2.1 | 3.5 | 25 |
| OCH₃-oxadiazole | 1.4 | 1.8 | 45 |
Advanced: What computational strategies predict binding affinity and optimize structure?
Q. Methodological Answer :
Q. Optimization Strategy :
- Introduce polar groups (e.g., –OH) to enhance water solubility without disrupting critical binding interactions .
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Methodological Answer :
Q. Example Contradiction :
| Study | IC₅₀ (S1P₁, nM) | Cell Line | Serum (%) |
|---|---|---|---|
| A | 10 ± 2 | CHO-K1 | 10 |
| B | 35 ± 5 | HEK293 | 2 |
Resolution : Serum proteins in Study A may sequester the compound, artificially lowering activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
